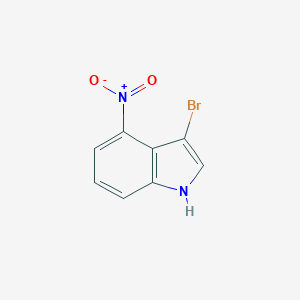

3-Bromo-4-nitroindole

Vue d'ensemble

Description

3-Bromo-4-nitroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds. The presence of bromine and nitro groups in this compound makes it a valuable compound for various chemical reactions and applications .

Méthodes De Préparation

The synthesis of 3-Bromo-4-nitroindole typically involves the bromination and nitration of indole derivatives. One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide . This method yields this compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

3-Bromo-4-nitroindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common reagents used in these reactions include isopropenylmagnesium bromide for the Bartoli reaction, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include substituted indoles, amino-indoles, and oxidized indole derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromo-4-nitroindole serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its unique structural features allow it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks, making it valuable for developing pharmaceuticals and agrochemicals .

Reactivity and Mechanism

The presence of both bromine and nitro groups enhances its reactivity. The nitro group can undergo bioreduction, while the bromine can participate in nucleophilic aromatic substitution reactions. This dual reactivity is exploited in synthesizing novel compounds with potential biological activities .

Biological Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of nitroindoles can inhibit cancer cell proliferation, particularly in lung cancer cell lines (e.g., A549). The mechanism often involves the interaction of the compound with cellular targets, leading to apoptosis or cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various studies suggest that nitroindole derivatives can exhibit significant activity against a range of pathogens, making them candidates for developing new antimicrobial agents .

Material Science

Dyes and Pigments

In material science, this compound is explored for its potential use in developing dyes and pigments due to its vibrant color and stability under various conditions. Its ability to form stable complexes with metals enhances its applicability in this field .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a study published by Jeyaseelan et al., 4-nitroindole derivatives were shown to interact effectively with lung cancer cells, demonstrating significant cytotoxicity. The study utilized MTT assays to quantify cell viability post-treatment, revealing that certain derivatives exhibited over 70% inhibition at specific concentrations .

Case Study 2: Synthesis of Novel Compounds

Recent research highlighted the synthesis of new heterocyclic compounds using this compound as a starting material. The study focused on the reactivity of the nitro group under various conditions, leading to the successful formation of chiral dihydrocarbazole scaffolds with high yields and selectivity .

Mécanisme D'action

The mechanism of action of 3-Bromo-4-nitroindole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of biologically active compounds. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .

Comparaison Avec Des Composés Similaires

3-Bromo-4-nitroindole can be compared with other indole derivatives such as:

4-Bromo-1H-indole-3-carbaldehyde: Used as a key building block for the synthesis of azepinoindoles and spiroindolines.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Activité Biologique

3-Bromo-4-nitroindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom and a nitro group at the 3 and 4 positions of the indole ring, respectively. This specific substitution pattern influences its reactivity and biological activity. The compound can be synthesized through electrophilic aromatic substitution reactions, which facilitate the introduction of bromine and nitro groups onto the indole structure .

Antimicrobial Properties

Research indicates that nitroindoles, including this compound, exhibit notable antimicrobial activity. A study highlighted that related nitro compounds demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported as low as 20 μM for some derivatives . The presence of electron-withdrawing groups like nitro enhances lipophilicity, improving membrane interaction and leading to increased antibacterial efficacy.

Anticancer Activity

The anticancer potential of nitroindoles has been explored extensively. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including lung cancer (A549 cells). Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as iNOS and COX-2 . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Research Findings and Case Studies

- Case Study on Antibacterial Activity :

- Anticancer Mechanism Exploration :

Data Tables

Propriétés

IUPAC Name |

3-bromo-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQRPDVMVMLVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563209 | |

| Record name | 3-Bromo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126807-08-7 | |

| Record name | 3-Bromo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.